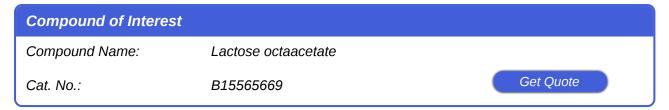


Application Notes and Protocols: Classical Acetylation of Lactose using Acetic Anhydride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetylation of lactose is a fundamental chemical modification that yields octa-O-acetyl-lactose, a key intermediate in synthetic carbohydrate chemistry.[1] This peracetylated derivative serves as a versatile building block for the synthesis of various biologically significant oligosaccharides, including those found in human milk.[1] The acetyl groups act as protecting groups for the hydroxyl moieties of lactose, enabling regioselective modifications at other positions. This application note provides detailed protocols for the classical acetylation of lactose using acetic anhydride, covering both conventional heating and microwave-assisted methods. It also includes information on product purification and characterization.

Chemical Reaction

The classical acetylation of lactose involves the esterification of all eight hydroxyl groups of the lactose molecule with acetyl groups from acetic anhydride. This reaction is typically catalyzed by a weak base, such as anhydrous sodium acetate or pyridine.[2][3][4][5] The general reaction is as follows:

Lactose + 8 Acetic Anhydride → Octa-O-acetyl-lactose + 8 Acetic Acid

Data Presentation



Table 1: Summary of Reaction Conditions and Yields for

Lactose Acetylation

Metho d	Cataly st	Lactos e (g)	Acetic Anhyd ride (mL)	Cataly st (g)	Reacti on Time	Tempe rature (°C)	Yield (%)	Refere nce
Conven tional Heating	Sodium Acetate	100	-	2.5	~45 min	Boiling	70 (crude)	[3]
Conven tional Heating	Sodium Acetate	10	100	2.5	Overnig ht	Room Temp.	77 (crude)	[3]
Microw ave- Assiste d	Sodium Acetate	10	30	3	10 min	700 W	74	[6]
Microw ave- Assiste d	Sodium Acetate	10	30	3	15-20 min	700 W	91	[2]

Table 2: Characterization Data for Octa-O-acetyl-lactose



Property	Value	Reference	
Molecular Formula	C28H38O19	[1]	
Molecular Weight	678.59 g/mol	[1]	
Melting Point	89-91.5 °C	[2]	
Melting Point	94.5–97.0 °C	[3]	
Appearance	White to faint yellow powder	[2]	
Taste	Slightly bitter	[2]	
Degree of Substitution (DS)	3.2-3.7	[2]	

Experimental Protocols

Protocol 1: Classical Acetylation of Lactose using Acetic Anhydride and Sodium Acetate (Conventional Heating)

This protocol is a large-scale preparation adapted from established methods.[3]

Materials:

- α-Lactose monohydrate (100 g)
- Acetic anhydride
- Anhydrous sodium acetate (2.5 g)
- Deionized water
- Ice
- Dichloromethane (CH₂Cl₂)
- Methanol (MeOH)
- Sodium bicarbonate (NaHCO₃) solution, saturated



Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

- 2-L round-bottom flask
- Mechanical stirrer or large magnetic stir bar
- · Heating mantle
- Large beaker or container for quenching
- Büchner funnel and filter flask
- Separatory funnel
- Rotary evaporator
- Crystallization dish

Procedure:

- In a 2-L round-bottom flask equipped with a mechanical stirrer, combine acetic anhydride and anhydrous sodium acetate.
- Heat the mixture to near boiling with continuous stirring.
- Gradually add α -lactose monohydrate to the hot mixture in small portions.
- Continue heating and stirring until all the lactose has dissolved and the reaction is complete (approximately 45 minutes after the final addition of lactose). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]
- Pour the hot reaction mixture into a large volume of ice-cold water with vigorous stirring. A
 white solid precipitate of octa-O-acetyl-lactose will form.[2]
- Continue stirring until the excess acetic anhydride is hydrolyzed.



- Collect the crude product by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water.
- To purify the crude product, dissolve it in dichloromethane.
- Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be further purified by recrystallization. A common solvent system for recrystallization is a mixture of dichloromethane and methanol.[7] Dissolve the crude product in a minimum amount of dichloromethane and then add methanol to induce crystallization.
- Collect the purified crystals by filtration, wash with cold methanol, and dry in a vacuum oven to a constant weight.[2]

Protocol 2: Microwave-Assisted Acetylation of Lactose

This protocol offers a more rapid and energy-efficient "green" synthesis of **lactose** octaacetate.[2][6]

Materials:

- D-(+)-Lactose monohydrate (10.0 g, 0.029 mol)
- Acetic anhydride (30 cm³, 0.27 mol)
- Anhydrous sodium acetate (3.0 g, 0.036 mol)
- Deionized water
- Ice cubes
- 95% Ethanol for recrystallization

Equipment:



- Round-bottom flask suitable for microwave irradiation
- Microwave reactor (700 W)
- · Magnetic stirrer and stir bar
- Beaker (500 cm³)
- Vacuum filtration setup (Büchner funnel, filter flask)
- Vacuum oven

Procedure:

- In a round-bottom flask, mix D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate.[2][6]
- Place the flask in a microwave reactor and irradiate at 700 W for 10-20 minutes.[2] The optimal time for the highest yield is reported to be between 15-20 minutes.[2]
- After irradiation, carefully remove the flask and pour the hot sample into 200 cm³ of distilled water with ice cubes.[2][6]
- Stir the mixture and leave it at 4 °C for 12 hours to allow for complete precipitation of the lactose ester as a white solid.[2][6]
- Filter the precipitate under vacuum and wash it thoroughly with distilled water.[2][6]
- The lactose acetate can be further purified by recrystallizing from 95% ethanol and then distilled water.[2]
- Dry the purified lactose octaacetate in a vacuum oven to a constant weight.[2]

Characterization

The identity and purity of the synthesized octa-O-acetyl-lactose can be confirmed by various analytical techniques:



- Melting Point: The melting point of the purified product can be determined and compared to literature values.[2][3]
- Degree of Substitution (DS): The degree of acetylation can be determined by titration.[2] This involves saponifying the acetyl groups with a known amount of base and then back-titrating the excess base with an acid.
- Spectroscopy:
 - Infrared (IR) Spectroscopy: The presence of ester carbonyl groups (C=O) and the absence of hydroxyl (-OH) groups can be confirmed.
 - o Nuclear Magnetic Resonance (NMR) Spectroscopy: 1 H and 13 C NMR spectroscopy can be used to confirm the structure of the peracetylated lactose and to determine the ratio of α and β anomers.[3]

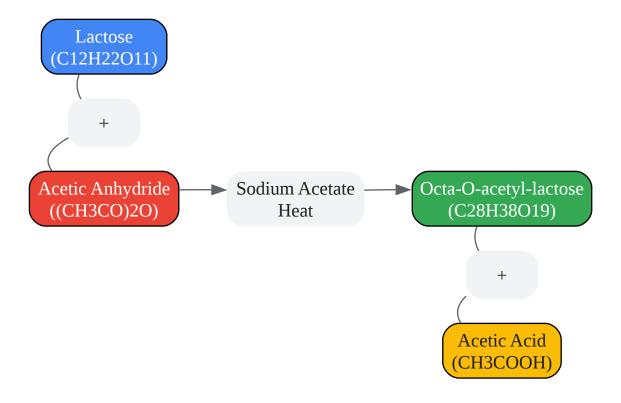
Mandatory Visualizations



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Caption: Experimental workflow for the synthesis and purification of octa-O-acetyl-lactose.





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Caption: Chemical reaction for the acetylation of lactose using acetic anhydride.

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